N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Descripción
The compound N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a structurally complex acetamide derivative featuring:
- A 3-chloro-2-methylphenyl group linked via an acetamide moiety.
- A 2-oxopyridin-1(2H)-yl (pyridinone) ring substituted at position 3 with a 1,2,4-oxadiazole heterocycle.
- The oxadiazole ring is further substituted with a 3,4-dimethoxyphenyl group.
This architecture combines electron-withdrawing (chloro, oxadiazole) and electron-donating (methoxy) groups, which may influence its physicochemical properties, metabolic stability, and biological activity. The pyridinone and oxadiazole moieties are known pharmacophores in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-14-17(25)7-4-8-18(14)26-21(30)13-29-11-5-6-16(24(29)31)23-27-22(28-34-23)15-9-10-19(32-2)20(12-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADQYCITDBSDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound with potential biological activities, particularly in the field of cancer research. The compound's structure incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse pharmacological properties. This article explores the biological activity of this compound through a detailed review of its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular characteristics of N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 552.09 g/mol |
| Molecular Formula | C29 H30 Cl N3 O4 |
| LogP | 4.8398 |
| Polar Surface Area | 55.938 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The compound exhibits a racemic mixture and shows significant lipophilicity as indicated by its logP value, suggesting good membrane permeability which is crucial for drug design.
Anticancer Potential
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit promising anticancer activities. A review on oxadiazole derivatives highlighted their ability to inhibit key enzymes involved in cancer proliferation, such as thymidylate synthase and HDAC (Histone Deacetylases) . Specifically, studies have shown that derivatives similar to N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide can induce apoptosis in various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that related oxadiazole compounds exhibited cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. The IC50 values for these compounds were significantly lower than those of established chemotherapeutics like doxorubicin .
Cell Line IC50 Value (µM) Reference Compound CEM-13 <0.65 Doxorubicin MCF-7 10.38 Tamoxifen MEL-8 <2.41 Doxorubicin - Mechanism of Action : Flow cytometry assays indicated that these compounds act as potent inducers of apoptosis through the activation of p53 and caspase pathways . This suggests that the compound may effectively trigger programmed cell death in malignant cells.
Other Biological Activities
Beyond anticancer properties, oxadiazoles have been reported to exhibit various other biological activities including:
Aplicaciones Científicas De Investigación
Structure and Composition
The compound is characterized by the following chemical formula:
- Molecular Formula : C25H24ClN3O4
- Molecular Weight : 469.93 g/mol
The structure includes a chloro-substituted aromatic ring, an oxadiazole moiety, and a pyridine derivative, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide. The compound has been evaluated against various cancer cell lines:
These values indicate potent activity against these cancer types, suggesting that this compound could serve as a lead in anticancer drug development.
Other Therapeutic Applications
Beyond oncology, compounds similar to N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide have shown promise in other areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases have been noted.
Case Study 1: Anticancer Evaluation
In a study conducted by Arafa et al., various oxadiazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide was among the most potent compounds identified, demonstrating IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide with target proteins involved in cancer pathways. These studies revealed strong interactions with key enzymes such as EGFR and Src kinases .
Comparación Con Compuestos Similares
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations:
Heterocyclic Variations: The target compound’s 1,2,4-oxadiazole core (known for metabolic stability and π-π stacking) contrasts with 1,2,4-triazole (e.g., ) or 1,3,4-oxadiazole () analogs. Triazoles often enhance hydrogen-bonding capacity, while oxadiazoles improve lipophilicity .
Substituent Impact :
- The 3,4-dimethoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl substituents (). Methoxy groups also modulate electron density, affecting binding to hydrophobic pockets .
- Chloro substituents (e.g., 3-chloro-2-methylphenyl in the target vs. 4-chlorophenyl in ) influence steric hindrance and halogen bonding with biological targets .
Biological Implications: Compounds with 1,2,4-oxadiazole and pyridinone scaffolds (e.g., ) are frequently investigated as kinase inhibitors or antimicrobial agents. The target compound’s dimethoxyphenyl group could confer selectivity for enzymes like COX-2 or P450 isoforms . Sulfanylacetamide derivatives () often exhibit enhanced bioavailability due to thioether linkages, but the target compound lacks this feature, suggesting alternative metabolic pathways .
SAR Trends from Literature :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
